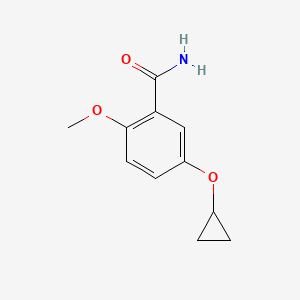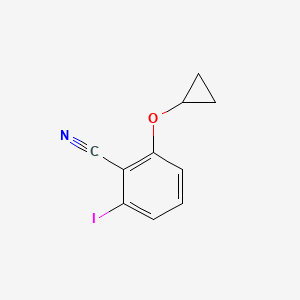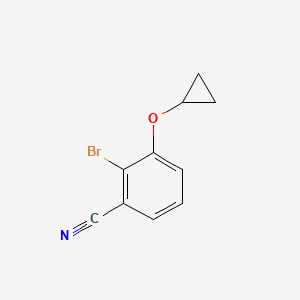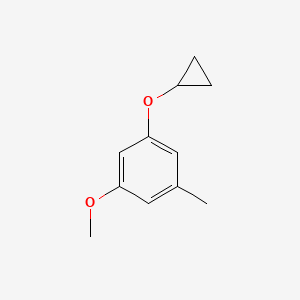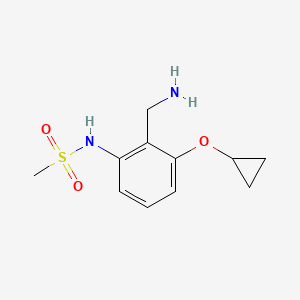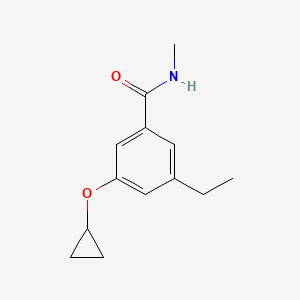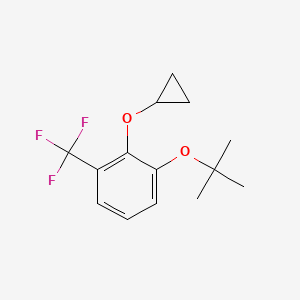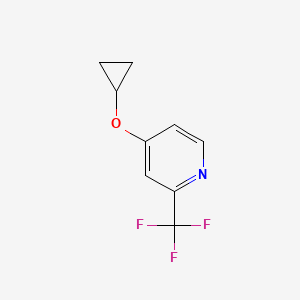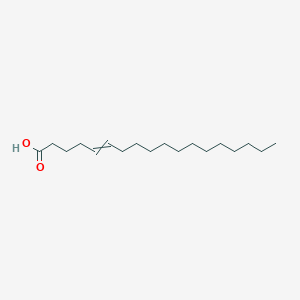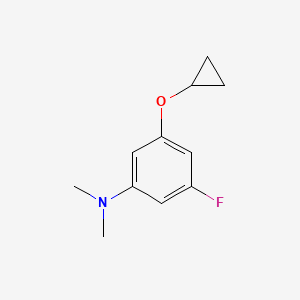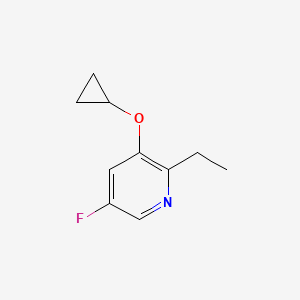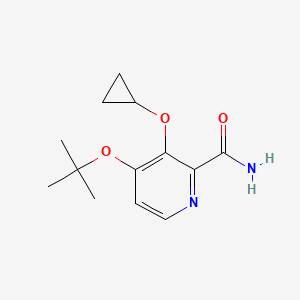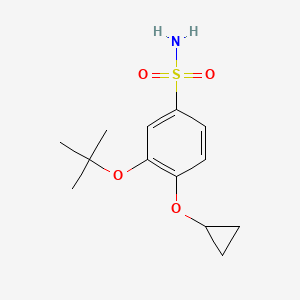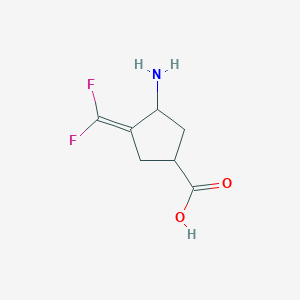
3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid is a compound with significant potential in various fields of scientific research. It is known for its unique structure, which includes an amino group and a difluoromethylidene group attached to a cyclopentane ring. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanone with difluoromethylamine to form the corresponding imine, followed by reduction to yield the amine. The carboxylic acid group is then introduced through a carboxylation reaction .
Industrial Production Methods
Industrial production methods for this compound are still under development. the process generally involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The difluoromethylidene group can be reduced to form difluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include nitro derivatives, difluoromethyl derivatives, and substituted amino derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a tool for studying enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent for treating neurological disorders such as epilepsy and Tourette’s syndrome.
Industry: As a precursor for the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT), by forming a covalent adduct with the enzyme’s active site. This inhibition leads to an increase in the levels of γ-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid
- (1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid
Uniqueness
3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid is unique due to its specific structural features, such as the presence of both an amino group and a difluoromethylidene group on a cyclopentane ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C7H9F2NO2 |
|---|---|
Molecular Weight |
177.15 g/mol |
IUPAC Name |
3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-6(9)4-1-3(7(11)12)2-5(4)10/h3,5H,1-2,10H2,(H,11,12) |
InChI Key |
CBSRETZPFOBWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=C(F)F)C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate](/img/structure/B14817950.png)
